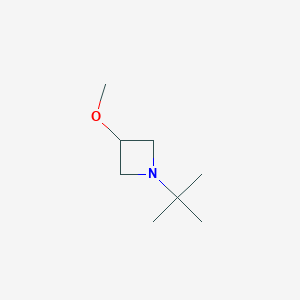

1-Tert-butyl-3-methoxyazetidine

Description

Significance of Four-Membered Nitrogen-Containing Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines and their β-lactam counterparts, represent a crucial class of compounds in the fields of organic and medicinal chemistry. nih.govnih.gov Their importance stems from their unique structural and reactive properties. The inherent ring strain in these small rings makes them valuable synthetic intermediates, prone to ring-opening reactions that allow for the construction of more complex acyclic and heterocyclic systems. rsc.orgub.bwrsc.org

Despite their reactivity, azetidines are generally more stable and easier to handle than their three-membered aziridine (B145994) analogues. rsc.orgrsc.orgresearchgate.net This balance of stability and reactivity allows for a wide range of chemical transformations. rsc.orgrsc.orgresearchgate.net These heterocycles are not merely synthetic curiosities; they are integral components of numerous biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. nih.govub.bw For instance, the azetidinone ring is the core structural motif of the penicillin and cephalosporin (B10832234) families of antibiotics. britannica.com The ability of the nitrogen atom within the ring to form hydrogen bonds and participate in various intermolecular interactions further enhances their utility in drug design. nih.gov The development of novel synthetic methods to access these strained rings, including cyclization and cycloaddition reactions, continues to be an active area of research, underscoring their continued relevance in contemporary synthesis. ub.bwrsc.org

Overview of Azetidines as Versatile Building Blocks and Core Structures

Azetidines serve as versatile building blocks in organic synthesis, largely due to their conformational rigidity and the synthetic handles they provide for further molecular elaboration. sciencedaily.comenamine.net Their three-dimensional structure is of particular interest in drug discovery, where they can act as bioisosteres for other chemical groups, helping to fine-tune the pharmacological properties of a molecule. rsc.orglifechemicals.com The defined spatial arrangement of substituents on the azetidine (B1206935) ring can lead to higher binding affinity with biological targets by minimizing the entropic penalty upon binding. enamine.net

The application of azetidines spans a wide range of therapeutic areas. They are found in drugs targeting neurological disorders like Parkinson's disease and attention deficit disorder. sciencedaily.com Furthermore, azetidine derivatives have shown promise as antibacterial agents and inhibitors of various enzymes. lifechemicals.com The ability to functionalize the azetidine ring at different positions allows for the creation of diverse chemical libraries for high-throughput screening and structure-activity relationship studies. sciencedaily.comlifechemicals.com The development of efficient synthetic routes to access diversely substituted azetidines, including those with unprotected nitrogen atoms (NH-azetidines), is a key focus for expanding their application in medicinal chemistry. sciencedaily.com

Contextualization of 1-Tert-butyl-3-methoxyazetidine and its N-Protected Derivatives within Azetidine Research

This compound is a specific example of a substituted azetidine that embodies many of the key features of this class of compounds. The tert-butyl group attached to the nitrogen atom serves as a bulky protecting group, which can influence the steric environment around the nitrogen and direct the regioselectivity of certain reactions. This group can be removed under specific conditions to yield the corresponding secondary amine, which can then be further functionalized. osti.gov

The methoxy (B1213986) group at the 3-position of the azetidine ring is another important feature, introducing a key functional group that can be a site for further chemical modification. The synthesis of 3-methoxyazetidines can be achieved through various routes, including the rearrangement of aziridines. nih.gov

The N-protected derivatives of 3-methoxyazetidine (B35406), such as the N-Boc (tert-butoxycarbonyl) protected version, are common intermediates in organic synthesis. chemicalbook.com The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The synthesis of such derivatives often starts from commercially available precursors like 1-Boc-3-azetidinone. chemicalbook.com

The table below provides a summary of key properties for this compound and related compounds, illustrating the common structural motifs and protecting group strategies employed in azetidine chemistry.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | N/A | C8H17NO | 143.23 |

| 3-Methoxyazetidine | 148644-09-1 | C4H9NO | 87.12 |

| tert-Butyl 3-methoxyazetidine-1-carboxylate | 429669-07-8 | C9H17NO3 | 187.24 |

| 1-Boc-3-azetidinone | 398489-26-4 | C8H13NO3 | 171.19 |

| tert-Butyl 3-(aminomethyl)-3-methoxyazetidine-1-carboxylate | 1392804-77-1 | C10H20N2O3 | 216.28 |

| tert-Butyl 3-formylazetidine-1-carboxylate | 177947-96-5 | C9H15NO3 | 187.20 |

Structure

3D Structure

Properties

CAS No. |

26146-64-5 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1-tert-butyl-3-methoxyazetidine |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)9-5-7(6-9)10-4/h7H,5-6H2,1-4H3 |

InChI Key |

KCHVNJXEPNAETL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC(C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tert Butyl 3 Methoxyazetidine and Substituted Azetidines

Strategies for Azetidine (B1206935) Ring Construction

The inherent ring strain of the azetidine system necessitates specialized synthetic approaches for its construction. Several key strategies have emerged, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Direct Synthesis from Functionalized Precursors (e.g., 3-Hydroxyazetidines)

One of the most direct routes to 1-tert-butyl-3-methoxyazetidine involves the preparation of a functionalized precursor, N-tert-butyl-3-hydroxyazetidine, followed by etherification.

A common method to access the N-tert-butyl-3-hydroxyazetidine core is through the cyclization of 1-chloro-2,3-epoxypropane with tert-butylamine. This reaction capitalizes on the nucleophilic nature of the amine to open the epoxide ring, followed by an intramolecular cyclization to form the azetidine ring. organic-chemistry.org A subsequent etherification of the hydroxyl group provides the target molecule. For instance, treatment of a protected 3-hydroxyazetidine with a methylating agent, such as methyl iodide in the presence of a base like sodium hydride, yields the corresponding 3-methoxyazetidine (B35406). nih.gov

A plausible synthetic sequence is outlined below:

Scheme 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | tert-Butylamine, Epichlorohydrin | Isopropanol, NaHCO3, Reflux | N-tert-butyl-3-hydroxyazetidine |

| 2 | N-tert-butyl-3-hydroxyazetidine | NaH, Methyl Iodide, DMF | This compound |

Table 1: Proposed two-step synthesis of this compound.

Aziridine-to-Azetidine Rearrangement Pathways

Ring expansion of readily accessible aziridines presents a powerful, albeit less common, strategy for the synthesis of azetidines. This rearrangement is often driven by the relief of ring strain and can be facilitated by various reagents and conditions. A notable example involves the conversion of 2-(bromomethyl)aziridines to 3-methoxyazetidines.

A study demonstrated the synthesis of 3-methoxy-3-methylazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. magtech.com.cnnih.govuni-muenchen.de The reaction proceeds through an in situ-formed 2-(bromomethyl)-2-methylaziridine intermediate. Upon treatment with sodium borohydride (B1222165) in methanol (B129727), this intermediate undergoes a rearrangement to a bicyclic aziridinium (B1262131) ion, which is then opened by methanol to yield the 3-methoxy-3-methylazetidine. magtech.com.cnnih.govuni-muenchen.de While this specific example leads to a 3-methyl substituted product, the underlying mechanistic principle provides a valuable pathway for accessing 3-alkoxyazetidines.

Scheme 2: Aziridine (B145994) to Azetidine Rearrangement

| Starting Material | Reagents/Conditions | Key Intermediate | Product |

| 2-Bromomethyl-1-aryl-2-methylaziridine | NaBH4, Methanol, Reflux | Bicyclic aziridinium ion | 1-Aryl-3-methoxy-3-methylazetidine |

Table 2: Synthesis of 3-methoxyazetidines via aziridine rearrangement. magtech.com.cnnih.govuni-muenchen.de

The mechanism involves the formation of a bicyclic aziridinium intermediate, which is subsequently opened by a nucleophile (in this case, methanol) at the C3 position. magtech.com.cn

Ring-Forming Cycloaddition Reactions

Cycloaddition reactions offer a convergent and often stereocontrolled approach to the azetidine core. Various cycloaddition strategies have been developed, including [2+2] and [3+1] cycloadditions.

Visible-light-mediated [2+2] cycloadditions between imines and olefins, catalyzed by an iridium photocatalyst, have been shown to be a mild and general protocol for azetidine synthesis. rsc.org This method is characterized by its operational simplicity and tolerance of a wide range of functional groups. Another approach involves the [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, which provides enantioenriched exo-imido azetidines.

A copper-catalyzed photoinduced radical [3+1] annulation of aliphatic amines with alkynes has also been reported to produce densely substituted azetidines. sigmaaldrich.com This method proceeds via the formation of an α-aminoalkyl radical, which adds to the alkyne, followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization.

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product Type |

| [2+2] Photocycloaddition | Oximes, Olefins | Iridium photocatalyst, Visible light | Functionalized Azetidines |

| [3+1] Cycloaddition | Donor-Acceptor Aziridines, Isocyanides | Chiral N,N'-dioxide/Mg(II) complex | Exo-imido Azetidines |

| [3+1] Radical Annulation | Aliphatic Amines, Alkynes | Copper photocatalyst, Visible light | Densely Substituted Azetidines |

Table 3: Overview of selected cycloaddition reactions for azetidine synthesis.

Reductive Cyclization Approaches

Reductive cyclization methods provide a valuable entry to the azetidine ring system, often starting from linear precursors containing both the nitrogen and a suitable electrophilic center.

One such method is the reductive cyclization of β-haloalkylimines. The imine is first reduced to the corresponding amine, which then undergoes intramolecular nucleophilic substitution to form the azetidine ring. magtech.com.cn This transformation can be efficiently carried out using reducing agents like sodium borohydride.

Another approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This method has been shown to be effective for the synthesis of azetidines, including those with bulky N-substituents like tert-butyl, and is tolerant of various functional groups. nih.govfrontiersin.org The Lewis acid catalyst activates the epoxide towards nucleophilic attack by the tethered amine, leading to a regioselective ring closure.

| Precursor Type | Reagents/Conditions | Key Transformation |

| β-Haloalkylimine | NaBH4, Methanol, Reflux | Reduction of imine followed by intramolecular cyclization |

| cis-3,4-Epoxy amine | La(OTf)3, DCE, Reflux | Lewis acid-catalyzed intramolecular aminolysis |

Table 4: Reductive cyclization strategies for azetidine synthesis.

Superbase-Induced Cyclization Techniques

The use of superbases can facilitate the cyclization of precursors that are otherwise unreactive under standard basic conditions. These strong, non-nucleophilic bases can deprotonate less acidic protons, enabling challenging ring closures.

For instance, the cyclization of γ-haloamines to form azetidines can be promoted by the use of a superbase. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the principle can be applied to appropriately substituted precursors. The use of potassium tert-butoxide, a strong base, has been shown to catalyze the cyclization of aromatic alkynols and alkynylamines, highlighting its potential in facilitating intramolecular ring-forming reactions. brandeis.edu

A general representation of this approach involves the deprotonation of a γ-amino halide, followed by intramolecular nucleophilic displacement of the halide to form the azetidine ring. The choice of the superbase is critical to avoid competing elimination reactions.

Functionalization of Strained Azetidine Systems

Once the azetidine ring is constructed, further functionalization can introduce desired substituents. The reactivity of the azetidine ring is influenced by its strain and the nature of the substituents already present.

The functionalization of N-tert-butylazetidines can be achieved through various reactions. For example, the hydroxyl group of N-tert-butyl-3-hydroxyazetidinol can be oxidized to the corresponding ketone, N-tert-butyl-3-azetidinone, which serves as a versatile intermediate for further modifications. This ketone can undergo nucleophilic additions or be used in reductive amination protocols.

Furthermore, the nitrogen atom of the azetidine ring, even when substituted with a bulky tert-butyl group, can direct lithiation to the adjacent C2 position, allowing for the introduction of various electrophiles. This α-functionalization provides a powerful tool for elaborating the azetidine scaffold. uni-muenchen.de

| Azetidine Substrate | Reaction Type | Reagents/Conditions | Product |

| N-tert-butyl-3-hydroxyazetidinol | Oxidation | Pyridinium dichromate, Dichloroethane, Reflux | N-tert-butyl-3-azetidinone |

| N-tert-butylazetidine | α-Lithiation and Electrophilic Trap | sec-BuLi, TMEDA; then Electrophile | 2-Substituted-N-tert-butylazetidine |

Table 5: Selected functionalization reactions of N-tert-butylazetidines.

Strain-Release Amination and Alkylation of 1-Azabicyclo[1.1.0]butanes

The high degree of ring strain in 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines. The release of this strain can be harnessed to drive the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of substituents onto the azetidine ring in a single step. This methodology typically involves the activation of the ABB nitrogen atom, which renders the bridgehead carbons susceptible to nucleophilic attack, leading to the cleavage of the central C-N bond and the formation of a 1,3-disubstituted azetidine.

Recent advancements have demonstrated the versatility of this approach through various strategies, including radical strain-release photocatalysis and multicomponent reactions. For instance, a mild, visible-light-driven method has been developed to access densely functionalized azetidines by reacting ABBs with radical intermediates generated from sulfonylimine precursors. chemrxiv.orgchemrxiv.org This process is initiated by an organic photosensitizer and allows for the formation of azetidines in high chemical yields. chemrxiv.orgchemrxiv.org

Furthermore, a four-component strain-release-driven anion relay sequence has been reported for the modular synthesis of substituted azetidines. This method leverages the rapid ring-opening of azabicyclo[1.1.0]butane to drive the equilibrium of a nih.govnih.gov-Brook rearrangement, enabling the sequential addition of three different electrophilic coupling partners. nih.gov The ability to independently vary these electrophiles provides a powerful tool for creating a diverse library of complex azetidine structures. nih.gov The following table summarizes various strain-release reactions of ABBs, showcasing the diversity of nucleophiles and electrophiles that can be employed.

| ABB Derivative | Nucleophile/Electrophile(s) | Product | Yield (%) | Reference |

| 1-Azabicyclo[1.1.0]butane | Azabicyclo[1.1.0]butyl-lithium, various electrophiles | 3-Substituted azetidines | Varies | nih.gov |

| 1-Azabicyclo[1.1.0]butane | Sulfonylimine precursors (radical source) | Densely functionalized azetidines | High | chemrxiv.orgchemrxiv.org |

| Azabicyclo[1.1.0]butyl ketones | Silyl-protected alcohols | Azetidine-containing spirocycles | Varies | nih.govresearchgate.net |

| Azabicyclo[1.1.0]butane-tethered (hetero)aryls | N/A (intramolecular) | Azetidine spiro-tetralins | Varies | bris.ac.uk |

Boron-Homologation for Di- and Trisubstituted Azetidines

Boron-homologation reactions represent another powerful strategy for the synthesis of substituted azetidines. This methodology often involves the reaction of an α-boryl azetidine with an organolithium reagent, leading to the formation of a homologated boronic ester that can be further functionalized. This approach allows for the stereospecific synthesis of di- and trisubstituted azetidines with excellent control over the newly created stereocenters.

One notable example is the reaction of an α-boryl azetidine, derived from the α-lithiation-borylation of N-Botc azetidine, with α-triisopropylbenzoyloxy organolithiums. nih.govresearchgate.net This reaction furnishes homologated boronic esters that can be subsequently oxidized, further homologated, arylated, or deprotected to yield a wide range of α-substituted azetidines. nih.govresearchgate.net The use of scalemic α-boryl azetidine and α-triisopropylbenzoyloxy organolithium pairs allows for stereospecific reagent control, providing access to either diastereomeric series of the homologated boronic esters with high enantiomeric ratios. nih.govresearchgate.net

Another elegant approach utilizes the high ring strain of azabicyclo[1.1.0]butane for the modular construction of azetidines. researchgate.netbris.ac.uk In this method, the in situ generation of azabicyclo[1.1.0]butyl lithium followed by its trapping with a boronic ester yields an intermediate boronate complex. researchgate.netbris.ac.uk Subsequent N-protonation with acetic acid triggers a 1,2-migration with concomitant cleavage of the central C-N bond, relieving the ring strain and forming the homologated azetidinyl boronic ester. researchgate.netbris.ac.uk This methodology is applicable to a broad scope of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. researchgate.netbris.ac.uk The table below presents examples of boron-homologation for the synthesis of substituted azetidines.

| Starting Material | Reagents | Product | Yield (%) | Stereoselectivity | Reference |

| N-Botc azetidine | α-Lithiation-borylation, α-triisopropylbenzoyloxy organolithiums | α-Substituted azetidines | Varies | High er's | nih.govresearchgate.net |

| Azabicyclo[1.1.0]butane | s-Butyl lithium/TMEDA, boronic esters, acetic acid | 3-Azetidinyl boronic esters | Varies | Complete stereospecificity | researchgate.netbris.ac.uk |

| Azetine | B2pin2, allylic electrophile, CuBr/(S,S)-Ph-BPE | 2,3-Disubstituted azetidines | up to >95 | up to >99% ee | acs.org |

| Secondary/Tertiary boronic esters | Lithiated N-heteroaromatics, Troc-Cl | N-Heteroaryl substituted compounds | up to 77 | >98% es | acs.org |

Chemical Transformations and Reactivity Profiles of 1 Tert Butyl 3 Methoxyazetidine Derivatives

Nucleophilic Reactivity of the Azetidine (B1206935) Ring

The reactivity of the azetidine ring is significantly influenced by the substituents on both the nitrogen atom and the carbon atoms of the ring. The tert-butyl group on the nitrogen of the parent compound provides steric bulk, while the methoxy (B1213986) group at the 3-position influences the electronic properties of the ring.

Ring-Opening Reactions to Larger Ring Systems and Acyclic Amines

The strain of the four-membered ring makes azetidines susceptible to ring-opening reactions, which can be strategically employed to synthesize larger heterocyclic systems or acyclic amines. One notable transformation is the ring expansion of azetidines. For instance, methods have been developed for the ring expansion of three-membered heterocycles like aziridines to form four-membered azetidines, suggesting that azetidines themselves could be precursors to five-membered rings like pyrrolidines under specific conditions. organic-chemistry.orgmagtech.com.cn

Conversely, the synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles, illustrating the thermodynamic relationship between these ring systems. magtech.com.cnrsc.org A robust method involves the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org In this process, a nucleophile attacks the carbonyl group of the pyrrolidinone, leading to a ring-opened intermediate that subsequently undergoes an intramolecular SN2 reaction to form a functionalized azetidine. acs.org This highlights a potential pathway where a derivative of 1-tert-butyl-3-methoxyazetidine could theoretically be synthesized from a corresponding substituted pyrrolidinone.

Reactions with Various Nucleophiles

Azetidine derivatives can react with a range of nucleophiles. A key strategy involves the introduction of a good leaving group on the ring, which facilitates nucleophilic substitution. For example, the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones proceeds via a key step where various nucleophiles, including alcohols, phenols, and anilines, are incorporated into the azetidine structure in the presence of a base like potassium carbonate. acs.org

The following table summarizes the successful incorporation of different nucleophiles in the ring contraction of N-p-toluenesulfonyl-4-bromopyrrolidin-2-one to yield substituted azetidines.

| Nucleophile | Product | Yield (%) |

| Benzyl (B1604629) alcohol | Methyl 1-(toluene-4-sulfonyl)-4-(benzyloxycarbonyl)azetidine-2-carboxylate | 85 |

| Phenol | Methyl 1-(toluene-4-sulfonyl)-4-(phenoxycarbonyl)azetidine-2-carboxylate | 78 |

| Aniline | Methyl 1-(toluene-4-sulfonyl)-4-(phenylcarbamoyl)azetidine-2-carboxylate | 92 |

| p-Methoxyaniline | Methyl 1-(toluene-4-sulfonyl)-4-(p-methoxyphenylcarbamoyl)azetidine-2-carboxylate | 95 |

| Data sourced from a study on the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org |

Furthermore, azetidine sulfonyl fluorides have been shown to react with amine nucleophiles. For instance, reacting an N-Cbz protected azetidine sulfonyl fluoride (B91410) with morpholine (B109124) in the presence of a base resulted in a de-fluorosulfonylative coupling reaction, yielding the corresponding 3-aminoazetidine derivative. nih.gov

Strategic Derivatization and Functional Group Interconversions

The functionalization of the azetidine core is crucial for creating analogues with desired properties. This can be achieved through various synthetic strategies, including classic organic reactions adapted for this specific heterocyclic system.

Conversion to Hydroxyalkyl Derivatives via Mukaiyama Cross-Aldol Reactions

The Mukaiyama aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl (B83357) enol ether to an aldehyde or ketone, typically catalyzed by a Lewis acid. rsc.orgwikipedia.org This reaction can be applied to azetidine derivatives to introduce hydroxyalkyl side chains. For this to occur with a derivative of this compound, the methoxy group would first need to be converted to a ketone, for example, through oxidation of a corresponding 3-hydroxyazetidine precursor. The resulting N-tert-butyl-3-oxoazetidine can then be converted to its silyl enol ether.

The subsequent reaction of this silyl enol ether with an aldehyde in the presence of a Lewis acid catalyst would yield a β-hydroxy ketone, which is a hydroxyalkyl derivative of the original azetidinone. rsc.orgnih.gov The choice of reactants allows for a crossed aldol reaction, avoiding self-condensation of the aldehyde. wikipedia.org This methodology has been widely used in the synthesis of complex natural products. rsc.org

Formation and Reactivity of Organometallic Species (e.g., Azetinyllithium)

The generation of organometallic species from azetidines opens up a wide range of synthetic possibilities for C-C bond formation. While direct lithiation of this compound is not prominently documented, related strategies have been successfully employed. A notable example is the use of 3-lithiated azabicyclo[1.1.0]butane as a nucleophile in the modular synthesis of azetidine scaffolds. nih.gov This demonstrates the principle of forming a nucleophilic carbon center on a strained ring system for subsequent reactions. Such organolithium species can react with various electrophiles to introduce a wide array of substituents onto the azetidine ring.

Preparation of Azetidine Cyclic Ureas and Sulfonamides

The synthesis of azetidine-containing cyclic ureas and sulfonamides is of significant interest due to the biological activities often associated with these functional groups.

Azetidine Sulfonamides: Sulfonamides can be prepared from azetidines by reacting an aminoazetidine with a sulfonyl chloride or by reacting an azetidine sulfonyl fluoride with an amine. nih.gov Azetidine sulfonyl fluorides are particularly useful as they are generally more stable than their sulfonyl chloride counterparts and react with nucleophiles in Sulfur-Fluoride Exchange (SuFEx) reactions to yield sulfonamides. nih.gov

Another approach involves the synthesis of 2-azetidinone derivatives bearing a sulfonamide moiety. researchgate.netnih.gov In one study, a series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized. researchgate.net

Azetidine Cyclic Ureas: The formation of cyclic ureas involving the azetidine ring can be envisioned through several synthetic routes. One potential pathway involves the reaction of a 1,3-diaminoazetidine derivative with phosgene (B1210022) or a phosgene equivalent. Alternatively, intramolecular cyclization of an azetidine bearing both an amine and an isocyanate or a related functional group could yield a fused cyclic urea (B33335) system.

Catalytic Reactions Involving the Azetidine Moiety

The azetidine ring, particularly when substituted, can undergo a range of catalytic transformations that enable the construction of complex molecular architectures. Transition metals, most notably palladium and copper, play a pivotal role in mediating these reactions, from C-H functionalization to cross-coupling processes.

Transition-Metal Catalyzed Transformations (e.g., Copper, Palladium)

Transition-metal catalysis provides powerful tools for the functionalization of azetidines. These methods often leverage the unique reactivity of the strained ring system to achieve transformations that would be challenging with other cyclic amines.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for a variety of transformations involving azetidine derivatives. One significant application is the intramolecular amination of C-H bonds to construct the azetidine ring itself. Research has demonstrated that palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates can produce azetidines efficiently. organic-chemistry.org This method is valued for its use of low catalyst loading and inexpensive reagents under mild conditions. organic-chemistry.org

Furthermore, palladium catalysis facilitates the N-arylation of the parent azetidine ring with various aryl and heteroaryl bromides, demonstrating that the ring is stable and does not undergo cleavage under these cross-coupling conditions. researchgate.net More complex transformations, such as cascade reactions, can also be achieved. For instance, palladium catalysis can initiate a sequence involving C-N bond cleavage of a tricyclic aziridine (B145994) to form a π-allyl palladium intermediate, which then leads to more complex amine scaffolds. nih.gov In the realm of direct functionalization, palladium-catalyzed C(sp³)-H arylation has been successfully applied to complex molecules containing an azetidine moiety, directed by groups like picolinamide, to install aryl groups at specific positions. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts offer a complementary set of transformations for azetidine chemistry, often involving radical pathways or coupling reactions. Copper-catalyzed photoinduced radical cyclization of ynamides represents a general method for synthesizing azetidines via an anti-Baldwin 4-exo-dig pathway. nih.gov Another innovative approach is the copper(I)-catalyzed cascade reaction of O-propargylic oximes, which proceeds through a tandem organic-chemistry.orgnih.gov-rearrangement and 4π-electrocyclization to yield azetidine nitrones. acs.org

Copper catalysis is also instrumental in the direct functionalization of azetidine precursors. The enantioselective copper-catalyzed boryl allylation of azetines (the unsaturated precursors to azetidines) provides a direct route to chiral 2,3-disubstituted azetidines with high levels of regio-, enantio-, and diastereoselectivity. acs.org Additionally, multicomponent reactions catalyzed by copper can assemble functionalized azetidines from simple starting materials like terminal alkynes, sulfonyl azides, and carbodiimides under mild, base-free conditions. organic-chemistry.org

| Catalyst System | Transformation | Substrate Type | Key Features |

| Palladium(II) Acetate (B1210297) / Picolinamide (PA) | Intramolecular C(sp³)-H Amination | PA-protected amines | Forms azetidine ring; high diastereoselectivity. organic-chemistry.org |

| Palladium(0) / Phosphine (B1218219) Ligand | N-Arylation | Azetidine & Aryl Bromides | Forms N-aryl azetidines; ring remains intact. researchgate.net |

| Copper(I) / Amine (Photocatalysis) | Radical 4-exo-dig Cyclization | Ynamides | General synthesis of azetidines with regiocontrol. nih.gov |

| Copper(I) / 2-Aminopyridine | Tandem Rearrangement/Electrocyclization | O-propargylic oximes | Synthesizes azetidine nitrones. acs.org |

| Copper(I) / Bisphosphine Ligand | Enantioselective Boryl Allylation | Azetines | Access to chiral 2,3-disubstituted azetidines. acs.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions are a cornerstone of modern synthesis, and the azetidine moiety can participate in or be formed through these powerful C-C and C-N bond-forming reactions. The Suzuki-Miyaura coupling, in particular, has been adapted for use with azetidine derivatives.

Readily synthesized, water-stable Pd(II) complexes featuring azetidine-based tridentate ligands have proven to be highly active catalysts for the Suzuki-Miyaura coupling of aryl bromides and even more challenging aryl chlorides with arylboronic acids in water. researchgate.net This highlights the role of the azetidine scaffold as a key component of the catalytic system itself.

The azetidine ring can also be a component of one of the coupling partners. A modular synthetic platform has been developed where bifunctional 3-D building blocks, including those with an azetidine core, undergo Suzuki-Miyaura cross-coupling. acs.org For example, N-Boc protected cyclopropyl-azetidine boronic esters can be coupled with a wide range of medicinally relevant aryl and heteroaryl bromides. acs.org These reactions typically employ a palladium catalyst such as palladium(II) acetate with a phosphine ligand like SPhos. acs.org While nickel-catalyzed Suzuki-Miyaura couplings are gaining traction as a more sustainable alternative to palladium, they have faced challenges with Lewis-basic heteroarylboron reagents, a category that can include nitrogen-containing heterocycles. nih.gov However, recent developments have identified specific nickel-phosphine complexes that can effectively couple these challenging substrates. nih.gov

| Reaction Type | Catalyst System | Coupling Partners | Product Type |

| Suzuki-Miyaura | Azetidine-Pd(II) Complex | Aryl Halides & Arylboronic Acids | Biaryls |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Azetidine-Boronic Esters & Aryl Bromides | Aryl-substituted Azetidines |

| N-Arylation | Pd(0) / Phosphine Ligand | Azetidine & Aryl Bromides | N-Aryl Azetidines |

Radical Processes in Azetidine Chemistry

Radical chemistry offers unique pathways for the synthesis and functionalization of azetidines, often proceeding under mild conditions and exhibiting complementary reactivity to ionic processes. These reactions can involve the formation of the azetidine ring through radical cyclization or the functionalization of the ring via radical intermediates.

Photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes provides an efficient route to azetidines. nih.gov This process involves the generation of an α-aminoalkyl radical which is trapped by the alkyne, initiating a tandem cyclization sequence. nih.gov The strain inherent in the azetidine ring can also be harnessed in radical strain-release (RSR) processes. For instance, azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, can react with radical intermediates in a visible-light-driven photocatalytic cycle to afford densely functionalized azetidines. chemrxiv.org Evidence for radical intermediates has also been observed in certain palladium-catalyzed cross-coupling reactions, where the reaction of an alkyl halide with a palladium(0) complex is proposed to generate a free alkyl radical. researchgate.net

Polar Radical Crossover (PRC) for Azetinyllithium Species

A particularly sophisticated strategy that merges radical and polar chemistry is the Polar Radical Crossover (PRC). This approach allows for the formation of multiple bonds in a single, step-economic operation. researchgate.net The concept of a reductive radical-polar crossover (RRPCO) involves the conversion of an alkyl radical into a nucleophilic species, which can then react with traditional electrophiles. nih.gov

This strategy has been specifically applied to strained-ring systems like azetidines. In a notable example, an azetinyllithium species, generated in situ, can undergo a polar radical crossover. researchgate.net This one-pot strategy involves the addition of a carbon radical to a vinylboron ate complex. The resulting adduct radical anion then undergoes a radical-polar crossover event, characterized by a 1,2-migration of an alkyl or aryl group from the boron atom to the adjacent carbon. nih.gov This cascade forms two new carbon-carbon bonds and retains the valuable boronic ester moiety in the product for subsequent transformations, without the need for a transition metal catalyst. nih.gov This powerful synergy between radical and polar chemistry enables the creation of complex, functionalized azetidines from simple starting materials. nih.govnih.gov

Stereochemical Control in 1 Tert Butyl 3 Methoxyazetidine Synthesis and Reactivity

Diastereoselective Synthesis of Azetidine (B1206935) Frameworks

The construction of the azetidine ring with specific stereochemical arrangements is often achieved through cyclization reactions where the stereochemistry of the acyclic precursor dictates the stereochemical outcome of the cyclic product. One of the most effective methods for preparing substituted azetidines is through the reduction of β-lactams (azetidin-2-ones), a process that generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

Another powerful strategy involves the cyclization of γ-amino alcohols. For instance, enantiopure cis-substituted azetidines can be efficiently synthesized from γ-amino alcohols, which are accessible through stereoselective Mannich reactions, using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the resulting azetidine.

Furthermore, cycloaddition reactions offer a versatile entry to azetidine frameworks. While not directly yielding 1-tert-butyl-3-methoxyazetidine, the principles of stereocontrol are well-demonstrated. For example, copper(I)-catalyzed [3+1] cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides can produce highly substituted azetidines with excellent stereocontrol. nih.gov The choice of catalyst and chiral ligands can influence the diastereoselectivity of these transformations.

The following table summarizes selected diastereoselective methods for the synthesis of azetidine frameworks.

| Starting Material | Reagent/Catalyst | Product Stereochemistry | Reference |

| γ-amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | cis-substituted | acs.org |

| Z-γ-substituted enoldiazoacetates & imido-sulfur ylides | Copper(I) catalyst | all-cis stereoisomers | nih.gov |

| Azetidin-2-ones | Diborane, LiAlH₄, Alanes | Retention of stereochem. | acs.org |

Asymmetric Approaches to Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral azetidines is a significant challenge. A prevalent strategy involves the use of chiral auxiliaries, which guide the stereochemical outcome of a reaction and are subsequently removed. The Ellman tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of C2-substituted azetidines. acs.org This method involves the condensation of an achiral aldehyde with tert-butanesulfinamide, followed by organometallic addition and intramolecular cyclization, affording the azetidine with high diastereoselectivity. acs.org The choice of the (R)- or (S)-enantiomer of the sulfinamide allows for the selective synthesis of either enantiomer of the final product. acs.org

Another approach to chiral azetidines is through the use of chiral starting materials derived from the chiral pool. For example, chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides, which are readily prepared using chiral sulfinamide chemistry. nih.gov These chiral azetidin-3-ones can then serve as precursors for the synthesis of other chiral azetidine derivatives.

The development of catalytic asymmetric methods is also a major focus. For instance, copper-catalyzed enantioselective [3+1]-cycloadditions have been reported for the synthesis of tetrasubstituted 2-azetines with high enantiomeric excess, which can then be reduced to the corresponding chiral azetidines. nih.gov

The table below highlights key asymmetric approaches to chiral azetidine derivatives.

| Method | Chiral Source/Catalyst | Key Features | Reference |

| Chiral Auxiliary Approach | (R)- or (S)-tert-Butanesulfinamide | High diastereoselectivity, access to both enantiomers | acs.org |

| Chiral Pool Synthesis | Chiral N-propargylsulfonamides | Synthesis of chiral azetidin-3-ones as intermediates | nih.gov |

| Catalytic Asymmetric Cycloaddition | Copper(I) catalyst with a chiral sabox ligand | Enantioselective synthesis of 2-azetines, precursors to chiral azetidines | nih.gov |

Regioselective and Stereocontrolled Functionalization of Azetidines

The functionalization of a pre-existing azetidine ring with control over regioselectivity and stereochemistry is crucial for creating diverse derivatives. The inherent strain of the four-membered ring influences its reactivity. Nucleophilic substitution at the C3 position of azetidines can proceed with retention of stereochemistry, suggesting the intermediacy of a bicyclic azonia[1.1.0]bicyclobutane intermediate. acs.org

The functionalization of azetidin-3-ones provides a versatile route to 3-substituted azetidines. The carbonyl group can be subjected to a wide range of transformations, including reduction to the corresponding alcohol or conversion to other functional groups. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions. For example, the reduction of prochiral ketones can be achieved with high enantioselectivity using a chiral oxazaborolidine catalyst. acs.org

Furthermore, the nitrogen atom of the azetidine ring can direct functionalization. For instance, palladium-catalyzed intramolecular amination of C-H bonds at the γ-position of picolinamide-protected amines can lead to the formation of azetidines with predictable selectivity. organic-chemistry.org

The following table provides examples of regioselective and stereocontrolled functionalization of azetidines.

| Azetidine Substrate | Reaction Type | Reagent/Catalyst | Outcome | Reference |

| 3-Chloroazetidine | Nucleophilic Substitution | Various nucleophiles | Retention of stereochemistry at C3 | acs.org |

| Azetidin-3-one | Reduction | Chiral oxazaborolidine catalyst | Enantioselective formation of 3-hydroxyazetidines | acs.org |

| Picolinamide-protected amine | C-H Amination | Palladium catalyst | Regioselective formation of the azetidine ring | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable technique for the precise determination of the molecular structure of 1-tert-butyl-3-methoxyazetidine. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom within the molecule, confirming its connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the hydrogen atoms. In a typical analysis, the compound is dissolved in a deuterated solvent, and the spectrum is recorded on a high-field NMR spectrometer.

The proton signals are characterized by their chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J). The large singlet observed in the upfield region corresponds to the nine equivalent protons of the tert-butyl group. The protons of the azetidine (B1206935) ring and the methoxy (B1213986) group resonate at distinct chemical shifts, and their multiplicities reveal the number of adjacent protons, which is crucial for confirming the substitution pattern of the azetidine ring.

A doctoral thesis from the Ludwig-Maximilians-Universität München details the synthesis of tert-butyl 3-methoxyazetidine-1-carboxylate, a synonym for the target compound, and reports the acquisition of its ¹H NMR data. uni-muenchen.de While the full detailed peak list is not provided in the main body of the text, the experimental section of such documents typically contains this crucial information.

Based on the known structure, the expected ¹H NMR signals can be predicted. The methoxy protons would appear as a singlet, while the azetidine ring protons would present as a set of multiplets due to their diastereotopic nature and coupling to each other. The proton at the C3 position, being attached to the same carbon as the methoxy group, would have a characteristic chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.4 | s |

| Methoxy (3H) | ~3.3 | s |

| Azetidine CH (1H) | Multiplet | m |

| Azetidine CH₂ (4H) | Multiplet | m |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the tert-butoxycarbonyl (Boc) group is typically observed in the downfield region of the spectrum. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbon of the methoxy group, also have characteristic chemical shifts. The carbons of the azetidine ring resonate in the aliphatic region, and their precise chemical shifts are indicative of the substituent effects. A publication in Final_Copy_2021_05_11_Song... mentions the use of ¹³C NMR for monitoring reactions involving tert-butyl 3-methoxyazetidine-1-carboxylate, indicating the availability of such data for this compound. bris.ac.uk

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Boc) | ~156 |

| C(CH₃)₃ (Boc) | ~80 |

| C(CH₃)₃ (Boc) | ~28 |

| OCH₃ | ~56 |

| Azetidine C3 | ~75 |

| Azetidine C2/C4 | ~50 |

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. For this compound, both low-resolution and high-resolution mass spectrometry techniques are employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is routinely used to confirm the presence of the target compound in a reaction mixture and to assess its purity.

In a typical LC-MS analysis, the sample is injected onto a chromatographic column, and the components are separated based on their affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. The observation of a peak at the expected m/z for the protonated molecule ([M+H]⁺) of this compound confirms its presence. The purity of the sample can be estimated from the relative area of the corresponding peak in the chromatogram. Several chemical suppliers and research articles mention the availability of LC-MS data for this compound. mit.edu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. This is a critical step in the unambiguous identification of a new or synthesized compound.

For this compound, HRMS analysis would be used to confirm its molecular formula (C₉H₁₇NO₃). The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula. A close match between the two values, typically within a few parts per million (ppm), provides strong evidence for the correct identification of the compound. A publication from MIT Open Access Articles mentions the use of HRMS for the characterization of related compounds, highlighting its importance in the field. mit.edu

Computational and Theoretical Investigations of 1 Tert Butyl 3 Methoxyazetidine Chemistry

Quantum Chemical Studies on Reaction Mechanisms

There are no published studies to populate the following sections:

Prediction of Molecular Properties and Reactivity Profiles

There are no published studies to provide data for this section.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.